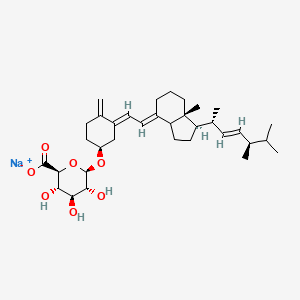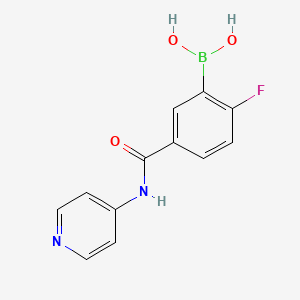
(R)-3,3-Difluoro-2-methylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3,3-Difluoro-2-methyl-azetidine is a chiral azetidine derivative characterized by the presence of two fluorine atoms and a methyl group attached to the azetidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3-Difluoro-2-methyl-azetidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted azetidine or a related compound.
Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often include low temperatures and anhydrous solvents to prevent side reactions.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of (2R)-3,3-Difluoro-2-methyl-azetidine may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(2R)-3,3-Difluoro-2-methyl-azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into simpler ones, such as reducing ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted azetidines.
科学的研究の応用
(2R)-3,3-Difluoro-2-methyl-azetidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2R)-3,3-Difluoro-2-methyl-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
(2R)-3,3-Difluoro-2-ethyl-azetidine: Similar structure with an ethyl group instead of a methyl group.
(2R)-3,3-Difluoro-2-phenyl-azetidine: Contains a phenyl group, offering different electronic and steric properties.
(2R)-3,3-Difluoro-2-propyl-azetidine: Features a propyl group, affecting its lipophilicity and reactivity.
Uniqueness
(2R)-3,3-Difluoro-2-methyl-azetidine is unique due to its specific combination of fluorine atoms and a methyl group, which confer distinct physicochemical properties. These properties include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets compared to its analogs.
特性
分子式 |
C4H7F2N |
|---|---|
分子量 |
107.10 g/mol |
IUPAC名 |
(2R)-3,3-difluoro-2-methylazetidine |
InChI |
InChI=1S/C4H7F2N/c1-3-4(5,6)2-7-3/h3,7H,2H2,1H3/t3-/m1/s1 |
InChIキー |
KKGBXWWINMKIKP-GSVOUGTGSA-N |
異性体SMILES |
C[C@@H]1C(CN1)(F)F |
正規SMILES |
CC1C(CN1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


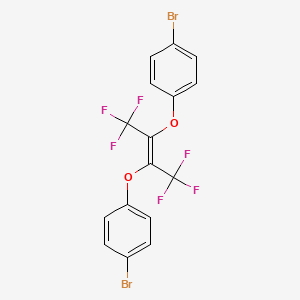
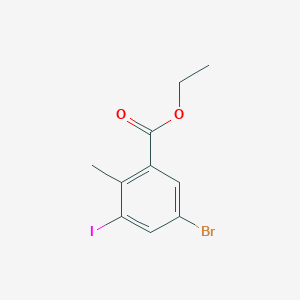


![2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide](/img/structure/B12851903.png)
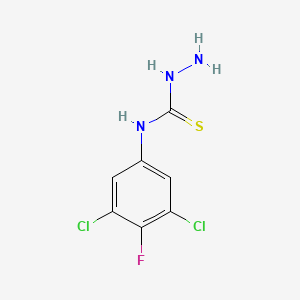

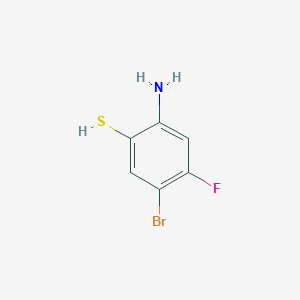
![3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12851918.png)
![5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12851919.png)

